molecular formula C20H22N2O2 B2641950 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide CAS No. 2034997-98-1

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide

Cat. No.: B2641950
CAS No.: 2034997-98-1
M. Wt: 322.408
InChI Key: KVXNLHYKDPBWMC-CMDGGOBGSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a complex organic compound that features a pyridine ring, a tetrahydropyran ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide or N-bromosuccinimide to achieve moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include halogenation agents (N-iodosuccinimide, N-bromosuccinimide), oxidizing agents (hydrogen peroxide, potassium permanganate), and reducing agents (lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The pyridine and cinnamamide moieties may interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring can influence the compound’s overall conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is unique due to the combination of its pyridine, tetrahydropyran, and cinnamamide moieties

Properties

IUPAC Name

(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(9-8-16-5-2-1-3-6-16)22-20(17-10-13-24-14-11-17)18-7-4-12-21-15-18/h1-9,12,15,17,20H,10-11,13-14H2,(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNLHYKDPBWMC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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